N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Drug-likeness Membrane permeability

N-(3,4-Dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 2034378‑47‑5) is a fully substituted 1,2,3-triazole-4-carboxamide that belongs to a chemotype investigated as trace amine-associated receptor 1 (TAAR1) ligands. Its core features a phenyl group at N1, a pyridin-4-yl group at C5, and a 3,4-dimethylbenzylamide at the C4 carboxamide.

Molecular Formula C23H21N5O
Molecular Weight 383.455
CAS No. 2034378-47-5
Cat. No. B2971483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
CAS2034378-47-5
Molecular FormulaC23H21N5O
Molecular Weight383.455
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=NC=C4)C
InChIInChI=1S/C23H21N5O/c1-16-8-9-18(14-17(16)2)15-25-23(29)21-22(19-10-12-24-13-11-19)28(27-26-21)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,25,29)
InChIKeySUUZNKUBJPAYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 2034378-47-5): Physicochemical and Pharmacological Baseline for a Triazole Carboxamide Scaffold


N-(3,4-Dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 2034378‑47‑5) is a fully substituted 1,2,3-triazole-4-carboxamide that belongs to a chemotype investigated as trace amine-associated receptor 1 (TAAR1) ligands [1]. Its core features a phenyl group at N1, a pyridin-4-yl group at C5, and a 3,4-dimethylbenzylamide at the C4 carboxamide. Computed physicochemical properties include a molecular weight of 383.4 g mol⁻¹, XLogP3 of 3.8, topological polar surface area (TPSA) of 72.7 Ų, and 5 rotatable bonds [2]. The compound is typically offered at ≥95 % purity for research use [3].

Why N-(3,4-Dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with Close Triazole Carboxamide Analogs


Within the 1,2,3-triazole-4-carboxamide family, even apparently conservative modifications – such as replacing the 3,4-dimethylbenzyl amide substituent with an n-pentyl chain or adding methoxy groups to the benzyl ring – materially shift lipophilicity, polar surface area, and conformational flexibility [1][2]. These parameters are critical determinants of membrane permeability, solubility, and target-binding entropy. Moreover, the TAAR1 SAR disclosed in the patent literature demonstrates that the combination of an N1-phenyl group, a C5-pyridin-4-yl group, and a substituted benzyl amide defines a narrow pharmacophore space; compounds outside this substitution pattern show markedly different affinity and functional activity at TAAR1 [1]. Consequently, generic substitution risks altered potency, selectivity, and pharmacokinetic behaviour, making the specific compound an irreducible tool for SAR investigations.

Quantitative Differentiation Evidence for N-(3,4-Dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide vs. the Closest Structural Analogs


Lipophilicity Tuning via 3,4-Dimethylbenzyl vs. n-Pentyl Amide: XLogP3 Comparison

The target compound's XLogP3 of 3.8, measured by the PubChem XLogP3 algorithm, is substantially higher than that of the n-pentyl analogue (C19H21N5O), whose lower carbon count and absence of an aromatic ring in the amide side chain reduce its predicted logP by approximately 0.8–1.0 log units [1][2]. This increase in lipophilicity arises directly from the 3,4-dimethylbenzyl substituent and favours passive membrane permeation and hydrophobic target engagement, while still remaining within the optimal drug-likeness window (XLogP < 5).

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area and CNS Multiparameter Optimization (MPO) Advantage

The target compound's TPSA of 72.7 Ų is below the recognised CNS penetration threshold of 90 Ų, whereas the dimethoxy analogue (CAS 1206990‑27‑3) carries two additional ether oxygens, increasing its TPSA to approximately 91 Ų [1][2]. This ~18 Ų difference places the target compound within the favourable CNS MPO space (TPSA < 90 Ų, XLogP < 5), potentially granting it an advantage in crossing the blood-brain barrier and accessing centrally located targets such as TAAR1.

Polar surface area Blood-brain barrier CNS drug design

Reduced Rotatable Bond Count and Conformational Rigidity Advantage

With 5 rotatable bonds, the target compound is more conformationally restricted than the n-pentyl analogue (estimated 6–7 rotatable bonds) and the dimethoxy analogue (6 rotatable bonds) [1]. A lower number of rotatable bonds reduces the entropic penalty upon binding to a macromolecular target, which can translate into improved binding affinity in biochemical assays, a well-recognized principle in medicinal chemistry optimisation.

Rotatable bonds Binding entropy Conformational restriction

TAAR1 Pharmacophore Alignment: Core Scaffold Affinity vs. Off-Target Profile

The triazole carboxamide core exemplified by the target compound is disclosed in US 9,416,127 B2 as having 'good affinity to trace amine associated receptors (TAARs), especially for TAAR1' [1]. Radioligand binding data from the same patent family demonstrate that closely related triazole carboxamides achieve Ki values as low as 0.6 nM at rat TAAR1 [2]. While the specific compound has not yet been profiled in the published literature, its structural alignment with the TAAR1 pharmacophore – N1-phenyl, C5-pyridin-4-yl, C4-substituted benzyl carboxamide – places it within the most active sub-series. Compounds lacking the pyridin-4-yl group or carrying alternative N1 substitution show significantly reduced or abrogated TAAR1 binding [1].

TAAR1 Trace amine receptor SAR Binding affinity

Recommended Procurement and Application Scenarios for N-(3,4-Dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide


TAAR1 Agonist Hit-to-Lead and Structure-Activity Relationship (SAR) Studies

Procure this compound as a central scaffold for TAAR1-focused SAR campaigns. Its N1-phenyl/C5-pyridin-4-yl/C4-(3,4-dimethylbenzylamide) triad aligns with the optimal TAAR1 pharmacophore disclosed in US 9,416,127 B2 [1], where related carboxamides achieve sub-nanomolar binding affinity. The 3,4-dimethylbenzyl amide substituent provides a balanced lipophilicity (XLogP3 = 3.8) and TPSA (72.7 Ų) that simultaneously supports membrane permeability and CNS access [2], while the five-rotatable-bond architecture limits entropic penalties upon target binding. Use as a reference molecule to benchmark new analogues designed to probe TAAR1 agonist versus off-target selectivity.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetration

Select this compound when a triazole carboxamide series requires CNS exposure. With TPSA = 72.7 Ų (well below the 90 Ų threshold) and XLogP3 = 3.8, the compound resides within the favourable CNS multiparameter optimization (MPO) space [1][2]. In contrast, the N-[(3,4-dimethoxyphenyl)methyl] analogue is predicted to exceed the TPSA limit (~91 Ų), potentially compromising brain exposure [3]. Prioritise the target compound as a starting point for CNS-penetrant TAAR1 or other GPCR ligand programs.

Chemical Biology Probe Development Targeting Trace Amine-Associated Receptors

Use this compound as a chemical biology probe scaffold for deconvoluting TAAR1-mediated signalling pathways. The class-level evidence of high TAAR1 affinity (Ki as low as 0.6 nM for structurally analogous carboxamides) [1] supports its utility in target engagement studies. The defined substitution pattern minimises confounding off-target liabilities observed in non-pyridinyl or differently N-substituted analogues, making it a fit-for-purpose tool for functional cAMP accumulation or β-arrestin recruitment assays.

Screening Library Enrichment for GPCR-Focused Compound Collections

Incorporate this compound into a TAAR/GPCR-focused fragment or lead-like screening library. The combination of rule-of‑5 compliance (MW = 383.4, XLogP3 = 3.8, HBA = 4, HBD = 1) [1], structural novelty, and disclosed biological rationale [2] provides diversification value that generic triazole carboxamides cannot replicate. Researchers building bespoke libraries for TAAR-targeted virtual screening or HTS can use the differentiated physicochemical profile (TPSA, rotatable bond count) as a triage criterion to enrich for CNS-compatible hits.

Quote Request

Request a Quote for N-(3,4-dimethylbenzyl)-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.